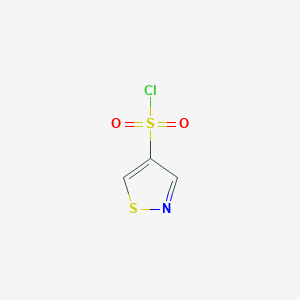

1,2-Thiazole-4-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-thiazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-1-5-8-2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFPOTAJVCGUEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88982-55-2 | |

| Record name | 1,2-thiazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 1,2 Thiazole 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom of the sulfonyl chloride moiety is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. This classic nucleophilic substitution is the most common reaction pathway for this class of compounds.

The reaction of 1,2-thiazole-4-sulfonyl chloride with primary and secondary amines or hydrazines is a fundamental method for the synthesis of 1,2-thiazole-4-sulfonamides. These reactions typically proceed readily, often in the presence of a base to neutralize the HCl byproduct. The resulting sulfonamides are a significant class of compounds, investigated for a wide array of biological activities. semanticscholar.org For instance, various thiazole (B1198619) derivatives incorporating a sulfonamide group have been synthesized and evaluated for their potential as anticancer, antifungal, and antibacterial agents. semanticscholar.orgjst.go.jpbohrium.com

The general reaction involves the attack of the nitrogen nucleophile on the electrophilic sulfur atom, followed by the elimination of a chloride ion. The choice of amine or hydrazine (B178648) allows for the introduction of diverse substituents, enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies. Thiazole-based sulfonamides have been specifically designed as carbonic anhydrase inhibitors, a class of enzymes relevant in various therapeutic areas. semanticscholar.org

Table 1: Examples of Sulfonamide Formation from Thiazole Sulfonyl Chlorides and Nitrogen Nucleophiles Note: The following table includes examples from closely related thiazole sulfonyl chloride derivatives to illustrate the general reactivity pattern.

| Sulfonyl Chloride Precursor | Nitrogen Nucleophile | Base/Solvent | Product Class | Ref. |

| 2-Methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride | Various Amines | Not specified | 1,3-Thiazole-5-sulfonamides | researchgate.net |

| 4-Chlorocoumarin-3-sulfonyl chloride | 2-Aminothiazoles | Acetonitrile | Fused Thiazino-thiadiazino-benzopyranone dioxides | researchgate.net |

| 4-Fluorobenzenesulfonyl chloride | 2-Aminothiazole (B372263) | Sodium Acetate / Water | N-(thiazol-2-yl)benzenesulfonamide | nih.gov |

| Sulfanilamide-derived precursors | Thiourea, Benzaldehyde derivatives | Ethanol, Acetic Acid | Thiazole-sulfanilamide derivatives | semanticscholar.org |

This compound is expected to react with oxygen-containing nucleophiles, such as alcohols and phenols, to yield the corresponding sulfonate esters. This reaction follows a similar nucleophilic substitution mechanism as seen with amines. In the presence of water, hydrolysis can occur, leading to the formation of the corresponding 1,2-thiazole-4-sulfonic acid. bohrium.com While the primary focus in the literature is often on sulfonamide synthesis due to their pharmacological importance, the formation of sulfonate esters represents a key reactivity pathway. These esters can also serve as valuable intermediates in organic synthesis. For example, analogous benzothiazole (B30560) sulfonyl chlorides have been shown to react with water and alcohols to give sulfonic acids and their corresponding esters. bohrium.com

The reaction of sulfonyl chlorides with carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), can lead to the formation of sulfones. However, this transformation can be challenging. The high reactivity of organometallic reagents can lead to side reactions, and the success of the reaction is often substrate-dependent. In the context of related heterocyclic sulfones, attempts to achieve C-C bond formation via arylation or alkylation using organolithium and organocuprate reagents have been reported to be unsuccessful, highlighting potential difficulties in applying this methodology directly to this compound. rsc.org

Electrophilic and Radical Reactivity Profiles

While the dominant reactivity of this compound is centered on the sulfonyl group, the potential for reactions involving the thiazole ring or radical pathways exists. The 1,2-thiazole ring itself is an electron-deficient heterocycle, which generally deactivates it towards electrophilic aromatic substitution.

Conversely, the S-Cl bond is susceptible to homolytic cleavage to generate a 1,2-thiazole-4-sulfonyl radical. Such sulfonyl radicals are versatile intermediates in organic synthesis. mdpi.com The generation of sulfonyl radicals from precursors like sodium sulfinates is often catalyzed by transition metals such as copper. mdpi.comresearchgate.net These radicals can participate in a variety of reactions, including addition to alkenes and alkynes. rsc.org A proposed mechanism for copper-catalyzed reactions involving sulfonyl groups often invokes the formation of a sulfonyl radical via a single-electron transfer (SET) process. mdpi.com Furthermore, recent studies have shown that sulfonamides themselves can serve as precursors to sulfonyl radicals under photoredox conditions, participating in rearrangements and functionalization reactions. acs.org

Intramolecular Cyclization and Rearrangement Pathways

Derivatives of this compound can be designed to undergo subsequent intramolecular reactions. For instance, a sulfonamide synthesized from a starting amine that contains another reactive functional group can undergo intramolecular cyclization to form more complex, fused heterocyclic systems. thieme-connect.comthieme-connect.com Such strategies are a cornerstone of heterocyclic chemistry, allowing for the rapid construction of molecular complexity from relatively simple precursors. acs.org

Furthermore, rearrangements involving the sulfonyl group are known. The Truce–Smiles rearrangement, for example, involves an intramolecular nucleophilic aromatic substitution where a sulfone is a key intermediate. acs.org This type of rearrangement can be initiated by generating a sulfonyl radical from a suitable precursor. acs.org Sigmatropic rearrangements are another class of reactions that have been employed in the synthesis and functionalization of various heterocycles, including thiazoles, providing pathways to structurally diverse products. as-pub.com

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the reactivity and mechanistic details of compounds like this compound. Molecular docking studies are frequently used to predict and analyze the binding interactions of the resulting sulfonamide derivatives with biological targets, such as the active site of enzymes like carbonic anhydrase. semanticscholar.org These in silico methods help to rationalize observed biological activity and guide the design of more potent inhibitors.

Beyond biological interactions, computational methods such as Density Functional Theory (DFT) are invaluable for elucidating reaction mechanisms. mdpi.com They can be used to:

Calculate the stability of reactants, intermediates, and products.

Model transition state structures and determine activation energies.

Investigate the feasibility of different reaction pathways, such as distinguishing between ionic and radical mechanisms. mdpi.comresearchgate.net

Analyze the electronic structure of key species, like the distribution of spin density in a sulfonyl radical.

For complex, multi-component reactions, computational analysis can support proposed mechanisms involving transient species like Cu(III) intermediates or the precise steps of a cycloaddition. mdpi.comas-pub.com These theoretical insights complement experimental findings and provide a deeper understanding of the molecule's chemical behavior.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for studying the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide detailed insights into its reaction mechanisms, including the identification of intermediates and the calculation of transition state energies.

While specific DFT studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related thiazole and sulfonyl chloride derivatives. For instance, DFT calculations have been employed to investigate the reactivity of various substituted thiazoles. These studies often focus on how different substituents on the thiazole ring influence its electronic properties and, consequently, its reactivity towards electrophiles and nucleophiles.

In the context of reactions involving sulfonyl chlorides, DFT has been used to model the nucleophilic substitution at the sulfur atom. mdpi.com The reaction of a nucleophile with this compound would likely proceed through a transition state where the nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. DFT calculations can model the geometry of this transition state and determine its energy, which corresponds to the activation energy of the reaction.

A computational study on the chloride-chloride exchange reaction in arenesulfonyl chlorides revealed that the reaction proceeds via a single transition state consistent with an SN2-type mechanism at the sulfur center. mdpi.com It is plausible that the reactions of this compound with various nucleophiles would follow a similar pathway. The thiazole ring, being an electron-withdrawing group, would influence the electrophilicity of the sulfonyl sulfur, a factor that can be quantified using DFT.

Furthermore, DFT studies can elucidate the potential for side reactions. For example, depending on the reaction conditions and the nature of the nucleophile, reactions could potentially occur at the thiazole ring itself. DFT calculations can help to compare the activation barriers for attack at the sulfonyl group versus the thiazole ring, thereby predicting the regioselectivity of a given reaction.

Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Reaction of this compound with a Nucleophile (Nu)

| Parameter | Description | Illustrative Value (kcal/mol) |

| ΔEreaction | Overall reaction energy | -25.0 |

| ΔG‡ | Gibbs free energy of activation | +15.0 |

| Structure of TS | Geometry of the transition state | Trigonal bipyramidal at sulfur |

Note: The values in this table are illustrative and would need to be calculated for specific reactions using appropriate DFT methods and basis sets.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules. researchgate.net By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict how a molecule will interact with other species.

For this compound, the LUMO is expected to be localized primarily on the sulfonyl chloride group, specifically on the sulfur-chlorine bond and the sulfur atom itself. This is because the sulfonyl group is strongly electron-withdrawing. The energy of the LUMO (ELUMO) is a key indicator of the molecule's electrophilicity; a lower ELUMO suggests a greater susceptibility to nucleophilic attack.

Conversely, the HOMO would likely have significant contributions from the thiazole ring, particularly the sulfur and nitrogen atoms, as well as the π-system of the ring. The energy of the HOMO (EHOMO) reflects the molecule's nucleophilicity; a higher EHOMO indicates a greater tendency to donate electrons to an electrophile.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. mdpi.com A small HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and reactive. mdpi.com

FMO analysis of various thiazole derivatives has shown that the distribution and energies of the HOMO and LUMO are significantly influenced by the nature and position of substituents on the thiazole ring. mdpi.com In the case of this compound, the sulfonyl chloride group at the 4-position will significantly lower both the HOMO and LUMO energies compared to unsubstituted 1,2-thiazole.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Orbital | Predicted Localization | Implication for Reactivity |

| HOMO | Thiazole ring (S, N, and π-system) | Site of potential electrophilic attack (less likely due to the electron-withdrawing sulfonyl group) |

| LUMO | Sulfonyl chloride group (S-Cl bond) | Primary site for nucleophilic attack |

| HOMO-LUMO Gap | Relatively small | Indicates high reactivity, particularly as an electrophile |

Molecular Dynamics Simulations of Reactive Intermediates

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, including the dynamics of reactive intermediates and their interactions with solvent molecules. While DFT is excellent for mapping potential energy surfaces and identifying stationary points like transition states, MD can provide insights into the dynamic pathways connecting these points.

There is a notable lack of specific MD simulation studies on the reactive intermediates of this compound in the available scientific literature. However, the potential of this technique can be understood from simulations of related systems. For example, MD simulations have been used to study the hydrolysis of benzenesulfonyl chloride in aqueous clusters. researchgate.net These simulations can reveal the role of individual water molecules in stabilizing the transition state and intermediates through hydrogen bonding and other non-covalent interactions.

For this compound, MD simulations could be employed to study several aspects of its reactive intermediates:

Solvation Dynamics: After the initial nucleophilic attack and formation of a tetrahedral intermediate, MD simulations could model how the solvent molecules rearrange to stabilize this charged species. This is crucial for understanding reaction rates in different solvents.

Conformational Dynamics: The thiazole ring and the sulfonyl group may have some degree of rotational freedom. MD simulations could explore the conformational landscape of reactive intermediates and identify the most stable conformations.

Lifetime of Intermediates: MD can provide an estimate of the lifetime of transient intermediates, which can be difficult to determine experimentally.

A hypothetical MD simulation of the reaction of this compound with a nucleophile in a solvent box would involve:

Defining a force field that accurately describes the interactions between all atoms.

Placing the reactants in a simulated box of solvent molecules.

Running the simulation for a sufficient length of time to observe the reaction event, or using advanced techniques like umbrella sampling or metadynamics to explore the reaction coordinate.

While comprehensive MD studies on the reactive intermediates of this compound are yet to be published, this computational approach holds significant promise for a deeper understanding of its reaction dynamics.

Applications in Advanced Organic Synthesis and Material Science

As a Versatile Building Block in Heterocyclic Synthesis

The thiazole (B1198619) structural unit is a cornerstone in many natural products and synthetic compounds, making the development of reliable methods for its incorporation highly significant in fields like drug discovery. researchgate.net Thiazole sulfonyl chlorides are recognized as especially useful synthetic building blocks due to the reactivity of the sulfonyl chloride group. researchgate.net This group serves as an efficient electrophilic site, readily reacting with nucleophiles to form stable linkages and build more elaborate molecular frameworks. researchgate.net

The primary reaction pathway for 1,2-thiazole-4-sulfonyl chloride involves its interaction with nucleophiles, particularly amines, to form corresponding sulfonamides. This reactivity is fundamental to its role in building complex molecules. For instance, research into potential antiviral agents has utilized thiazole sulfonyl chloride derivatives to synthesize novel compounds. nih.gov In one example, 4-tosyl-5-chlorothiazole-2-sulfonyl chloride was reacted with benzylamine (B48309) to create a new thiazole sulfonamide derivative, demonstrating the straightforward assembly of a more complex structure from the sulfonyl chloride precursor. nih.gov This general strategy makes compounds like 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride versatile intermediates for creating libraries of sulfonamide derivatives for pharmaceutical screening.

The utility of the sulfonyl group extends to more complex, fused heterocyclic systems. A notable example is the unprecedented 2H-thiazolo[4,5-d] Current time information in Bangalore, IN.nih.govorganic-chemistry.orgtriazole (ThTz) system, where a sulfonyl group on the thiazole ring acts as a "versatile reactive tag". nih.govrsc.org This sulfonylated ThTz serves as a highly adaptable building block, enabling a variety of subsequent chemical transformations. nih.gov The sulfone moiety, derived from the sulfonyl chloride, facilitates diverse reactions including nucleophilic aromatic substitution (SNAr), metal-catalyzed couplings, and radical-based alkylations. rsc.orgrsc.org This highlights the sulfonyl group's role as a versatile handle for functionalizing complex heterocyclic cores and integrating them into larger molecular designs. The general importance of such intermediates is underscored by patents covering the synthesis of various benzo-fused heterocyclic sulfonyl halides. google.com

This compound is a valuable precursor for generating a wide range of thiazole-based molecular scaffolds. Its significance lies in its ability to provide access to previously unattainable building blocks for medicinal chemistry and high-throughput screening. researchgate.nettandfonline.com The sulfonyl chloride can be converted into sulfonamides and other derivatives, which are themselves stable and can undergo further reactions. researchgate.net This allows chemists to introduce the thiazole motif into a broad spectrum of molecules, creating diverse libraries of compounds for biological evaluation. The reactivity of the sulfonyl chloride group is a key feature that enables the synthesis of bifunctionally substituted thiazoles, expanding the chemical space available for drug discovery and materials science. researchgate.net

Exploration in Polymer Chemistry and Functional Material Development

The electronic properties of the thiazole ring, when modified with a sulfonyl group, can be harnessed in the development of functional materials. In the field of organic electronics, donor-acceptor polymers are crucial for applications like organic solar cells (OSCs). Research has shown that incorporating a thiazole-fused benzothiadiazole (TzBT) unit functionalized with a strongly electron-withdrawing alkylsulfonyl group can significantly tune a polymer's electronic properties. rsc.org

Specifically, the synthesis of a polymer, P2, containing an alkylsulfonyl-TzBT acceptor unit resulted in a material with a lowered Lowest Unoccupied Molecular Orbital (LUMO) energy. rsc.org This modification is critical for device performance, and OSCs fabricated with this polymer demonstrated photoelectric conversion extending into the near-infrared region up to 950 nm. rsc.org This work illustrates the potential of sulfonyl-functionalized thiazoles as key components in designing advanced polymers for functional materials.

| Polymer | Acceptor Unit Functional Group | Key Finding |

| P1 | Alkylthio | Power Conversion Efficiency (PCE) reached 6.13%. |

| P2 | Alkylsulfonyl | Photoelectric conversion extended to the near-IR region (950 nm). |

| Data derived from research on donor-acceptor polymers for organic solar cells. rsc.org |

Utility in Ligand Design for Catalysis

While direct applications of this compound in catalysis are not extensively documented, the broader family of thiazole and isothiazole (B42339) compounds shows significant promise in ligand design. The chemistry of isothiazoles, for example, has been developed for the synthesis of transition-metal complexes used in catalysis. thieme-connect.com These isothiazole-metal complexes have prospective uses as catalysts for cross-coupling reactions. thieme-connect.com

Furthermore, the sulfonylated fused-ring system, 2H-thiazolo[4,5-d] Current time information in Bangalore, IN.nih.govorganic-chemistry.orgtriazole, has been shown to undergo various metal-catalyzed coupling reactions, indicating the compatibility of the sulfonylated thiazole core with catalytic processes. rsc.org Related heterocyclic structures, such as chiral thiazolines, are also applied as building blocks for chiral ligands in asymmetric catalysis. nih.gov This collective evidence suggests a strong potential for developing novel catalysts based on ligands derived from this compound and its derivatives.

Medicinal Chemistry and Drug Design Applications of Thiazole Sulfonyl Scaffolds

Thiazole-Sulfonyl Chloride as a Precursor to Biologically Relevant Scaffolds

1,2-Thiazole-4-sulfonyl chloride is a key intermediate in the synthesis of various biologically active thiazole-sulfonamide derivatives. researchgate.net This compound serves as a versatile building block, allowing for the introduction of the thiazole-sulfonyl moiety into different molecular frameworks. researchgate.net The reactivity of the sulfonyl chloride group enables its facile reaction with a wide range of nucleophiles, such as amines and hydrazines, to form sulfonamides and sulfonohydrazides, respectively. These intermediates can then be further modified to generate a diverse library of compounds with potential therapeutic applications. mdpi.com

For instance, a general synthetic route to thiazole-bearing sulfonamide analogs involves the reaction of a substituted sulfonyl chloride with hydrazine (B178648) hydrate (B1144303) to form a sulfonohydrazide. mdpi.com This intermediate is then treated with ammonium (B1175870) isothiocyanate, followed by reaction with a substituted phenacyl bromide to yield the final thiazole-sulfonamide derivatives. mdpi.com This synthetic strategy highlights the importance of sulfonyl chlorides as precursors for creating complex and biologically relevant molecules.

The thiazole (B1198619) structural unit is found in many natural products and synthetic compounds with a broad spectrum of biological activities. researchgate.net The development of reliable methods for preparing building blocks with the thiazole scaffold is of significant importance in drug discovery. researchgate.net Thiazole-4-sulfonyl chlorides, in particular, are useful synthetic building blocks due to the reactivity of the sulfonyl chloride group. researchgate.net

Design Principles for Bioactive Sulfonamide and Sulfonyl Derivatives

The design of bioactive sulfonamide and sulfonyl derivatives often involves the strategic incorporation of the sulfonyl group to optimize the pharmacological properties of a molecule. sioc-journal.cn This can be achieved through various design principles that focus on pharmacophore development, modulation of physicochemical properties, and enhancement of binding affinity.

Strategic Introduction of the Sulfonyl Group for Pharmacophore Development

The sulfonyl group is a key component in many pharmacophores, which are the essential structural features of a molecule required for its biological activity. rsc.orgresearchgate.net The introduction of a sulfonyl group can be a crucial step in the development of new drugs. sioc-journal.cn For example, aromatic sulfonyl fluorides with a nitro group in the ortho position have been identified as a new pharmacophore with remarkable antibacterial activity against drug-resistant pathogens. rsc.orgresearchgate.netnih.gov This highlights the importance of the specific arrangement of the sulfonyl group and other substituents in defining a pharmacophore.

The thiazole ring itself is considered a privileged structure in medicinal chemistry, and its incorporation into drug candidates can enhance their biological activity. rsc.org When combined with a sulfonyl group, the resulting thiazole-sulfonyl scaffold can act as a potent pharmacophore for a variety of targets. For instance, thiazole-based sulfonamide analogs have been designed and synthesized as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. mdpi.com

Modulation of Solubility and Acid-Base Properties for Optimized Pharmacokinetics

The sulfonyl group is an electron-withdrawing group, which can affect the acidity of nearby functional groups. researchgate.net The pKa of the –SO2NH2 moiety in sulfonamides typically ranges from 7.3 to 9.7, classifying them as weak organic acids. researchgate.net This property can influence the ionization state of the drug at different physiological pH values, which in turn affects its solubility, permeability, and binding to target proteins. chemaxon.com

Enhancement of Binding Affinity through Sulfonyl-Mediated Interactions (e.g., hydrogen bonding, electrostatic interactions)

The sulfonyl group can participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for the binding of a drug molecule to its target protein. sioc-journal.cnresearchgate.net The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the sulfur atom can participate in other types of interactions. researchgate.netnih.gov

The ability of the sulfonamide group to form strong electrostatic and hydrogen bonding interactions with protein residues is a key reason for its prevalence in enzyme inhibitors. mdpi.com These interactions can significantly enhance the binding affinity and selectivity of a drug for its target. sioc-journal.cn For example, in the design of inhibitors for carbonic anhydrase, the sulfonamide group is known to coordinate with the zinc ion in the active site and form hydrogen bonds with nearby amino acid residues. nih.gov

Computational Approaches in Structure-Based Drug Design

Computational methods, particularly structure-based drug design, play a vital role in the discovery and development of new drugs. These methods utilize the three-dimensional structure of a target protein to design and optimize ligands that can bind to it with high affinity and selectivity.

Molecular Docking Studies for Target Identification and Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.govresearchgate.net It is a powerful tool for identifying potential drug targets, predicting the binding mode of a ligand, and estimating its binding affinity. researchgate.netfrontiersin.org

In the context of thiazole-sulfonyl derivatives, molecular docking studies have been extensively used to understand their mechanism of action and to guide the design of more potent inhibitors. For example, docking studies of thiazole-bearing sulfonamides have revealed their binding interactions with acetylcholinesterase and butyrylcholinesterase, providing insights into the structural basis for their inhibitory activity. mdpi.com These studies have shown that the sulfonamide group and the thiazole ring play crucial roles in anchoring the ligand to the active site of the enzyme through a network of hydrogen bonds and hydrophobic interactions. mdpi.commdpi.com

Similarly, molecular docking has been employed to investigate the binding of thiazole-sulfonamide derivatives to other targets, such as carbonic anhydrase IX, a protein associated with cancer. frontiersin.org These studies have helped to elucidate the key interactions responsible for the inhibitory activity and selectivity of these compounds. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Thiazole-Sulfonyl Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the realm of medicinal chemistry, QSAR studies are instrumental in understanding the structural requirements for a compound to exhibit a desired therapeutic effect, thereby guiding the design of more potent analogues. For thiazole-sulfonyl scaffolds, QSAR models have been developed to elucidate the key molecular features governing their diverse biological activities.

Research in this area has often focused on derivatives of thiazole sulfonamides, which are synthesized from thiazole-sulfonyl chlorides. These studies employ various statistical methods, such as Multiple Linear Regression (MLR) and Associative Neural Networks (ASNN), to build predictive models. The models are constructed using a range of molecular descriptors that quantify different aspects of a molecule's structure, including electronic, steric, and lipophilic properties.

A notable QSAR study on a series of thiazole benzenesulfonamide (B165840) substituted 3-pyridylethanolamines as beta3-adrenergic receptor agonists revealed the importance of high electrostatic potential energy and the lipophilic nature of the molecules for their biological activity. nih.gov The developed models showed a high correlation coefficient, indicating their robustness and predictive power. nih.gov

Another investigation focused on the antioxidant activity of 2-aminothiazole (B372263) sulfonamide derivatives. nih.gov In this study, two separate QSAR models were constructed for DPPH and SOD-mimic activities using MLR. nih.gov The key findings from this research highlighted that properties such as mass, polarizability, electronegativity, the presence of a C-F bond, van der Waals volume, and structural symmetry are crucial in influencing the antioxidant activities of these compounds. nih.gov The predictive performance of these models was found to be good, allowing for the rational design of new derivatives with potentially enhanced antioxidant capabilities. nih.gov

Furthermore, QSAR studies have been applied to understand the anticancer activity of 1,3-thiazole derivatives containing a sulfonyl group. researchgate.net By analyzing a large dataset of compounds, researchers were able to identify three distinct patterns of activity, suggesting different mechanisms of action. researchgate.net The accuracy of the developed QSAR models, which were built using ASNN, was high, enabling the prediction of anticancer activity for newly synthesized derivatives. researchgate.net

The table below summarizes key findings from selected QSAR studies on thiazole-sulfonyl derivatives, showcasing the descriptors found to be significant and the biological activities they influence.

| Biological Activity | Key QSAR Findings & Significant Descriptors | Reference |

| Beta3-Adrenergic Receptor Agonism | High electrostatic potential energy and lipophilicity are favorable for activity. | nih.gov |

| Antioxidant (DPPH & SOD-mimic) | Mass, polarizability, electronegativity, presence of C-F bond, van der Waals volume, and structural symmetry are influential. | nih.gov |

| Anticancer | Distinct patterns of activity suggest multiple mechanisms of action. Model accuracy was high for predicting activity of new derivatives. | researchgate.net |

These examples underscore the utility of QSAR in the optimization of thiazole-sulfonyl scaffolds for various therapeutic applications. By identifying the critical molecular properties, QSAR models provide a rational basis for the design of new compounds with improved potency and selectivity.

In Silico ADMET Prediction for Compound Optimization

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic properties. In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction has emerged as an indispensable tool in modern drug discovery to identify and mitigate these risks at an early stage. For compounds based on the thiazole-sulfonyl scaffold, computational ADMET profiling is crucial for optimizing their drug-like properties.

Several studies have utilized in silico methods to evaluate the ADMET parameters of novel thiazole derivatives. These computational assessments provide valuable insights into a compound's likely behavior in the body, guiding medicinal chemists in modifying structures to enhance their pharmacokinetic profile.

For instance, in silico ADMET screening of newly synthesized heterocycles linked to thiazole conjugates, designed as potential anti-hepatic cancer agents, was performed to assess their drug-likeness. nih.govresearchgate.net Such studies typically evaluate a range of parameters, including oral bioavailability, permeability through biological membranes like the Caco-2 cell line, and potential for toxicity. nih.govresearchgate.net

In a study of 2-aminothiazole sulfonamide derivatives, in silico tools were used to predict their pharmacokinetic properties and potential toxicity. nih.gov The analysis of drug-likeness and bioavailability scores helps in selecting candidates with a higher probability of success in later stages of drug development. nih.gov Similarly, the ADME profile of novel thiazole derivatives designed as antimicrobial agents was investigated, indicating favorable pharmacological behaviors for the promising candidates. tandfonline.com

A detailed in silico ADME profiling of biologically active 2-aminothiazol-4(5H)-one derivatives demonstrated that the majority of the tested compounds adhered to Lipinski's rule of five, a key indicator of drug-likeness. mdpi.com The study also predicted high intestinal absorption for all compounds, with values ranging from 90.77% to 95.75%. mdpi.com Furthermore, the predicted permeability in Caco-2 cells was also high for all synthesized compounds. mdpi.com

The following table presents a summary of predicted ADMET properties for a series of thiazole derivatives from a representative study.

| Compound Series | Predicted Oral Bioavailability | Predicted Caco-2 Permeability | Key Toxicity Predictions | Reference |

| 2-Aminothiazol-4(5H)-one Derivatives | High (27 out of 28 compounds met Lipinski's rule) | High (values from 1.08 to 1.614) | Favorable for most derivatives | mdpi.com |

| Thiazole Sulfonamides | Good drug-likeness and CNS distribution predicted | Not specified | Slight toxicity predicted | nih.gov |

| Acyl 1,3,4-thiadiazole (B1197879) Sulfonamides | Good ADME profile predicted | Not specified | Not specified | researchgate.net |

The application of in silico ADMET prediction allows for the early identification of potential liabilities in drug candidates containing the thiazole-sulfonyl scaffold. This predictive capability enables a more focused and efficient optimization process, ultimately increasing the likelihood of developing safe and effective therapeutic agents.

Future Directions and Emerging Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 1,2-thiazole-4-sulfonyl chloride and its derivatives is an area ripe for innovation, with a strong emphasis on green chemistry principles. Current methods, while effective, often rely on harsh reagents and multi-step procedures. tandfonline.comresearchgate.net Future research will likely prioritize the development of one-pot syntheses and the use of environmentally benign catalysts and solvents. researchgate.net

Key areas for development include:

Catalyst-Free and Solvent-Free Reactions: Exploring microwave-assisted and catalyst-free reaction conditions can lead to rapid and efficient synthesis of thiazole (B1198619) derivatives, minimizing waste and energy consumption. researchgate.net

Green Solvents: The use of greener solvents like water and polyethylene (B3416737) glycol (PEG)-400 is a promising avenue to reduce the environmental impact of synthesis. researchgate.net

Flow Chemistry: Continuous flow processes offer a safer and more efficient way to handle hazardous reagents like sulfonyl chlorides, enabling scalable production. durham.ac.uknih.gov

Alternative Chlorination Agents: Investigating milder and more sustainable chlorinating agents, such as N-chlorosuccinimide (NCS), can provide an eco-friendly alternative to traditional reagents. researchgate.net

A notable existing method involves a four-step synthesis from chloralamides, which offers good yields and readily available starting materials. tandfonline.comresearchgate.net However, the drive towards greater efficiency and sustainability will continue to push the boundaries of synthetic chemistry.

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The sulfonyl chloride group in this compound is a highly reactive functional group, making it an excellent candidate for a wide range of chemical transformations. nih.gov While its reactions with common nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters are well-established, future research will delve into more complex and novel reactivity patterns.

Future explorations are likely to include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds will enable the synthesis of highly functionalized thiazole derivatives.

Cycloaddition Reactions: Investigating the participation of the thiazole ring and its substituents in various cycloaddition reactions could lead to the construction of complex polycyclic systems with interesting biological properties.

Reactions with Novel Nucleophiles: Exploring reactions with a broader array of nitrogen, sulfur, and oxygen-based nucleophiles will expand the library of accessible thiazole derivatives. durham.ac.uknih.gov

The development of new derivatization strategies will be crucial for creating diverse molecular scaffolds for applications in medicinal chemistry and materials science. bohrium.com

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. excli.de For this compound and its derivatives, advanced computational modeling will play a pivotal role in predicting their properties and guiding synthetic efforts.

Key applications of computational modeling will include:

Predicting Physicochemical Properties: Tools like Molecular Electrostatic Potential (MESP) mapping can predict the reactivity of molecules towards nucleophilic or electrophilic attack and their interactions with biological targets. mdpi.com

Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) modeling can elucidate the relationship between the chemical structure of thiazole derivatives and their biological activities, guiding the design of more potent compounds. excli.denih.gov

In Silico Screening and Docking: Molecular docking and dynamics simulations can predict the binding affinity and interaction of thiazole-based compounds with specific biological targets, such as enzymes, aiding in the design of targeted therapies. mdpi.comacs.org

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide insights into reaction mechanisms, helping to optimize reaction conditions and predict the formation of desired products. mdpi.comrsc.org

These computational approaches will accelerate the discovery and development of new thiazole-based molecules with desired functionalities.

Design and Synthesis of Next-Generation Thiazole-Sulfonyl-Based Chemical Probes and Functional Materials

The unique structural and electronic properties of the 1,2-thiazole-4-sulfonyl moiety make it an attractive scaffold for the development of advanced chemical probes and functional materials. researchgate.net

Future research in this area will likely focus on:

Chemical Probes for Biological Imaging: The development of fluorescently labeled thiazole-sulfonyl derivatives could lead to new probes for visualizing biological processes and targets within cells.

Functional Materials with Tailored Properties: The incorporation of the thiazole-sulfonyl group into polymers or other materials could impart specific electronic, optical, or thermal properties. For instance, the isosteric relationship between thiadiazoles (related to thiazoles) and diazines suggests potential for creating materials with unique electronic characteristics. durham.ac.uk

Bioactive Scaffolds for Drug Discovery: The thiazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov The combination of the thiazole core with the reactive sulfonyl chloride group provides a powerful platform for generating libraries of compounds for screening against a wide range of diseases, including cancer, Alzheimer's disease, and infectious diseases. mdpi.comfrontiersin.org

The versatility of this compound as a building block will continue to inspire the creation of innovative molecules with diverse applications.

Q & A

Q. What are the established synthetic routes for 1,2-thiazole-4-sulfonyl chloride, and how do reaction conditions influence yield?

The synthesis of thiazole-sulfonyl chlorides typically involves cyclization and oxidative chlorination. For example, 5-phenyl-1,3-thiazole-4-sulfonyl chloride was synthesized via cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination of the intermediate sulfide . Key factors include solvent choice (e.g., ethanol for reflux), catalyst (e.g., glacial acetic acid), and chlorinating agents. Optimizing stoichiometry and reaction time (e.g., 4-hour reflux) can improve yields .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound and its derivatives?

Characterization relies on NMR (¹H/¹³C) to confirm sulfonyl chloride functional groups and thiazole ring integrity. Mass spectrometry (MS) verifies molecular weight, while IR spectroscopy identifies S=O and C-S bonds. High-resolution LC-MS or databases like NIST Chemistry WebBook provide reference spectra . Purity assessment via HPLC or TLC is essential, especially for intermediates prone to hydration (e.g., hydrate forms of related sulfonamides) .

Q. How can this compound be derivatized into biologically active compounds?

The sulfonyl chloride group is highly reactive toward nucleophiles. For example, reacting it with hydrazine hydrate in ethanol under reflux yields sulfonohydrazides, which are precursors to sulfonamide derivatives. These derivatives are screened for bioactivity (e.g., antitumor assays) . Amidation or coupling with amines/thiols can diversify the compound library for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What strategies optimize the regioselectivity and stability of this compound during synthesis?

Regioselectivity in cyclization can be controlled using α-haloketones with electron-withdrawing groups to direct ring closure . Stability of the sulfonyl chloride is enhanced by moisture-free conditions (e.g., anhydrous solvents, inert atmosphere) and low-temperature storage. Oxidative chlorination with Cl₂ or SO₂Cl₂ must be carefully monitored to avoid over-chlorination .

Q. How can researchers resolve contradictions in biological activity data for sulfonamide derivatives?

Discrepancies may arise from impurities (e.g., hydrate forms altering solubility ) or assay variability (e.g., cell line specificity). Methodological consistency in SAR studies is critical: standardize assays (e.g., NCI-60 panel for antitumor screening ) and validate compound purity via orthogonal analytical methods. Computational docking (e.g., molecular dynamics simulations) can reconcile divergent bioactivity by modeling receptor interactions .

Q. What computational tools predict the reactivity and bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculates electrophilic sites on the thiazole ring, guiding functionalization . Machine learning models trained on receptor-response datasets (e.g., agonist profiles of diverse receptors ) can prioritize derivatives for synthesis. Tools like AutoDock or Schrödinger Suite model binding affinities to targets like carbonic anhydrase or tyrosine kinases .

Q. What mechanisms underlie the antitumor activity of sulfonamide derivatives derived from this compound?

Preliminary studies on 5-phenyl-1,3-thiazole-4-sulfonamides suggest inhibition of tubulin polymerization or carbonic anhydrase IX, validated via in vitro assays (e.g., NCI-60 cell line panel). Mechanistic clarity requires kinase profiling and apoptosis pathway analysis (e.g., caspase-3 activation) .

Q. How do solvent and temperature affect the stability of this compound in long-term storage?

Sulfonyl chlorides hydrolyze readily in protic solvents. Storage in anhydrous dichloromethane or acetonitrile at –20°C under argon minimizes degradation. Accelerated stability studies (e.g., 40°C for 72 hours ) quantify decomposition rates, guiding shelf-life recommendations .

Notes

- Methodological Focus: Emphasized experimental protocols and data reconciliation over definitions.

- Advanced Topics: Integrated computational modeling and mechanistic studies to address research-grade challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.